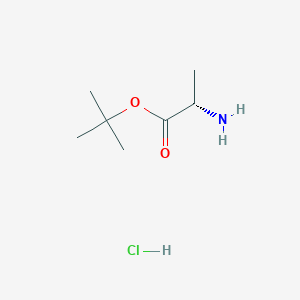

H-Ala-OtBu.HCl

概要

説明

H-Ala-OtBu.HCl: is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of l-alanine, an amino acid, and is often used as an intermediate in pharmaceutical synthesis . The compound is characterized by its white to off-white powder form and is known for its stability under standard storage conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl l-alaninate hydrochloride typically involves the esterification of l-alanine with tert-butyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of tert-butyl l-alaninate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors equipped with reflux condensers. The product is then isolated and purified using industrial crystallization techniques .

化学反応の分析

Types of Reactions:

Oxidation: H-Ala-OtBu.HCl can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted esters or amides.

科学的研究の応用

Synthesis and Use in Peptide Chemistry

Peptide Coupling Reactions

H-Ala-OtBu.HCl is commonly used as a building block in peptide synthesis. Its tert-butyl ester group provides protection to the amino group during coupling reactions, which can be advantageous for synthesizing dipeptides and longer peptide chains. For example, studies have shown that this compound can be utilized effectively in conjunction with various coupling agents to achieve high yields of desired peptides .

Case Study: Dipeptide Synthesis

In a notable study, this compound was employed to synthesize specific dipeptides by reacting with protected amino acids under optimized conditions. The reaction yielded dipeptides with a high degree of purity and stereochemical fidelity, showcasing the compound’s effectiveness as a coupling reagent .

Applications in Drug Discovery

This compound has been explored in drug discovery processes due to its role in modifying amino acids for the development of novel therapeutics. Its ability to enhance the solubility and bioavailability of drugs makes it a valuable compound in medicinal chemistry.

Example: Anticancer Agents

Research has indicated that modifications using this compound can lead to compounds with improved efficacy against multidrug-resistant cancer cells. The incorporation of D-Alanine derivatives has been linked to enhanced interactions with biological targets, leading to promising therapeutic profiles .

Biological Studies

The compound is also significant in biological studies where it serves as a substrate or intermediate for various biochemical reactions. Its use in studying enzyme kinetics and metabolic pathways has provided insights into amino acid metabolism.

Enzyme Interaction Studies

In enzyme assays, this compound has been used as a substrate for enzymes such as alanine racemase. The conversion rates and kinetic parameters derived from these studies help elucidate the enzyme's mechanism of action and substrate specificity .

作用機序

The mechanism of action of tert-butyl l-alaninate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions are mediated through the formation of covalent or non-covalent bonds with the active sites of enzymes or receptors .

類似化合物との比較

- L-alanine methyl ester hydrochloride

- Glycine tert-butyl ester hydrochloride

- L-phenylalanine tert-butyl ester hydrochloride

Comparison: H-Ala-OtBu.HCl is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where stability under various reaction conditions is required .

生物活性

H-Ala-OtBu.HCl, or N-tert-butoxycarbonyl-L-alanine hydrochloride , is a protected form of the amino acid L-alanine. This compound is significant in biochemical and pharmaceutical applications, particularly in peptide synthesis and drug development. The biological activity of this compound primarily stems from its role as a building block in peptide synthesis and its interactions with biological systems.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

- CAS Number : 13404-22-3

- Physical State : Typically appears as a white crystalline powder.

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its function as an amino acid derivative. Below are key aspects of its biological activity:

- Peptide Synthesis :

-

Enzyme Interaction :

- Research indicates that compounds like H-Ala-OtBu can influence enzyme activity, particularly in processes involving amino acid acyltransferases. For instance, studies have shown that alanine derivatives can affect the enzymatic production of dipeptides such as Ala-Gln, demonstrating their potential role in metabolic pathways .

- Pharmacological Applications :

Case Study 1: Peptide Synthesis Optimization

A study focused on optimizing conditions for synthesizing dipeptides using this compound as a precursor demonstrated that varying reaction conditions (e.g., temperature, solvent) significantly influenced yield and purity. Under optimal conditions (using AcOH and NaBH3CN), researchers achieved high yields of desired diastereoisomers with controlled stereochemistry .

Case Study 2: Enzyme Activity Modulation

In another study, the impact of H-Ala-OtBu on enzyme-mediated reactions was examined. The results indicated that the presence of alanine derivatives could enhance the activity of certain acyltransferases, suggesting that H-Ala-OtBu may serve as an effective substrate or modulator in enzymatic processes related to amino acid metabolism .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing H-Ala-OtBu·HCl with high purity, and how can its identity be confirmed experimentally?

- Methodology :

- Synthesis : Use solution-phase peptide synthesis with Boc-protected alanine. The tert-butyl (OtBu) group is introduced via esterification, followed by HCl-mediated deprotection of the amine .

- Characterization : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -NMR (e.g., tert-butyl protons at ~1.4 ppm) and mass spectrometry (expected [M+H]+: 181.7 Da) .

- Troubleshooting : Monitor reaction progress with TLC (silica gel, ninhydrin staining for free amine detection) .

Q. How do solubility properties of H-Ala-OtBu·HCl influence experimental design in peptide synthesis?

- Methodology :

- Solubility Testing : Dissolve in polar aprotic solvents (e.g., DMF, DMSO) at concentrations ≤50 mM. Avoid aqueous buffers unless protonated (pH <3) .

- Optimization : For solid-phase peptide synthesis (SPPS), pre-activate with HBTU/DIPEA in DMF to enhance coupling efficiency .

Intermediate Research Questions

Q. What analytical techniques are most effective for detecting impurities or byproducts in H-Ala-OtBu·HCl batches?

- Methodology :

- HPLC-MS : Use reverse-phase chromatography with UV detection (220 nm) coupled to ESI-MS to identify tert-butyl ester hydrolysis products or residual Boc-protected intermediates .

- Quantitative NMR (qNMR) : Compare integral ratios of tert-butyl protons (1.4 ppm) to amine protons (8.5–9.5 ppm) for stoichiometric validation .

Q. How can researchers optimize coupling efficiency of H-Ala-OtBu·HCl in SPPS when encountering steric hindrance?

- Methodology :

- Activation Strategies : Use phosphonium salts (e.g., PyBOP) instead of carbodiimides to reduce racemization .

- Solvent Systems : Additive systems (e.g., 10% v/v NMP in DMF) improve solubility of bulky residues .

Advanced Research Questions

Q. How should researchers resolve contradictory data on the stability of H-Ala-OtBu·HCl under acidic conditions?

- Methodology :

- Controlled Degradation Studies :

- Expose the compound to varying HCl concentrations (0.1–1.0 M) at 25–40°C. Monitor degradation kinetics via HPLC and -NMR to detect ester hydrolysis .

- Data Interpretation : Use Arrhenius plots to model temperature-dependent degradation; discrepancies may arise from residual moisture in solvents or improper storage .

Q. What computational modeling approaches predict the reactivity of H-Ala-OtBu·HCl in non-standard solvents (e.g., ionic liquids)?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate solvation energies in ionic liquids (e.g., [BMIM][BF4]) .

- Molecular Dynamics (MD) : Simulate solvent interactions to identify hydrogen-bonding patterns affecting solubility or aggregation .

Q. Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in synthesizing H-Ala-OtBu·HCl across laboratories?

- Methodology :

- Standardized Reporting : Document reaction conditions (temperature, solvent purity, drying methods) and characterization data (HPLC traces, NMR spectra) in supplementary materials .

- Interlab Validation : Share batches with collaborators for cross-testing using identical analytical methods (e.g., same HPLC column lot) .

Q. How can researchers design kinetic studies to evaluate the deprotection efficiency of H-Ala-OtBu·HCl in Fmoc-based SPPS?

- Methodology :

- Real-Time Monitoring : Use inline FTIR to track tert-butyl ester cleavage (C=O stretch at ~1720 cm) during TFA treatment .

- Data Analysis : Apply pseudo-first-order kinetics to compare deprotection rates across solvent systems (e.g., TFA/DCM vs. TFA/thioanisole) .

Q. Data Management & Ethics

Q. What criteria should researchers use to evaluate the reliability of literature data on H-Ala-OtBu·HCl?

- Methodology :

- Source Assessment : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over vendor documentation. Verify experimental details (e.g., NMR solvent, HPLC gradients) .

- Conflict Resolution : Cross-reference primary sources (patents, dissertations) for synthetic protocols and spectral data .

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?

特性

IUPAC Name |

tert-butyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQIWPPQGWGVHD-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13404-22-3 | |

| Record name | L-Alanine tert-butyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13404-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013404223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。